1-(3-Amino-5-chloropyridin-2-YL)ethanone
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Overview
Description
1-(3-Amino-5-chloropyridin-2-YL)ethanone is an organic compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, characterized by the presence of an amino group at the 3rd position and a chlorine atom at the 5th position on the pyridine ring, along with an ethanone group attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-chloropyridin-2-YL)ethanone typically involves the reaction of 3-chloro-2-hydrazinopyridine with tert-butanol and sodium tert-butoxide. The mixture is heated to reflux, followed by the dropwise addition of the ethanone precursor. The reaction is then cooled, and the product is isolated through filtration and drying .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-chloropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(3-Amino-5-chloropyridin-2-YL)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(3-Amino-5-chloropyridin-2-YL)ethanone exerts its effects involves interactions with specific molecular targets. The amino and chloro groups on the pyridine ring allow the compound to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chloropyridin-2-yl)ethanone: Lacks the amino group, resulting in different reactivity and applications.
1-(5-Amino-2-chloropyridin-4-yl)ethanone: Similar structure but with different substitution patterns, leading to varied chemical properties and uses.
Uniqueness: 1-(3-Amino-5-chloropyridin-2-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
1-(3-Amino-5-chloropyridin-2-YL)ethanone is an organic compound featuring a pyridine ring with specific substituents that influence its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. The structural characteristics of this compound, particularly the amino and chloro groups, facilitate interactions with biological macromolecules, which can modulate various biochemical pathways.
Structural Overview
The molecular formula of this compound is C7H8ClN2O, with a molar mass of approximately 172.69 g/mol. Its structure can be summarized as follows:
Feature | Description |
---|---|
Pyridine Ring | Contains an amino group at position 3 and a chlorine atom at position 5. |
Functional Group | Ethanol group attached to the nitrogen. |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . A study demonstrated that derivatives of pyridine showed high antibacterial efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for some derivatives was as low as 3.9 µg/mL, indicating potent antibacterial properties.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The results showed that several derivatives inhibited cell growth by more than 50% at concentrations as low as 0.05 mg/mL . The IC50 values for these compounds suggest potential for further development in anticancer therapies.
The biological activity of this compound is believed to involve modulation of enzyme activities or receptor functions. This compound may interact with specific kinases involved in signaling pathways critical for tumor growth and microbial resistance . In silico studies have indicated that similar compounds can inhibit pathways mediated by BRAF and MEK serine-threonine protein kinases, which are crucial in cancer proliferation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(3-Amino-2-bromopyridin-4-YL)ethanone | Bromine instead of chlorine | Different halogen may affect reactivity |
1-(3-Amino-2-fluoropyridin-4-YL)ethanone | Fluorine instead of chlorine | Fluorine's electronegativity alters interaction |
1-(3-Amino-4-chloropyridin-2-YL)ethanone | Different positions of amino and chloro groups | Positioning influences chemical behavior |
This table highlights how variations in substituents can influence the biological activity and reactivity of related compounds.
Case Studies
Several studies have documented the biological effects of similar pyridine derivatives:
- Antibacterial Activity : A study screened various pyridine derivatives for their antibacterial effects against E. coli and Staphylococcus aureus, revealing significant activity correlating with structural features .
- Cytotoxicity Against Cancer Cells : Research involving MTT assays demonstrated that certain pyridine-based compounds exhibited marked cytotoxicity against breast cancer cell lines, suggesting their potential use as anticancer agents .
Properties
Molecular Formula |
C7H7ClN2O |
---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
1-(3-amino-5-chloropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,9H2,1H3 |
InChI Key |
CZIIWMPKQBZEQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Cl)N |
Origin of Product |
United States |
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